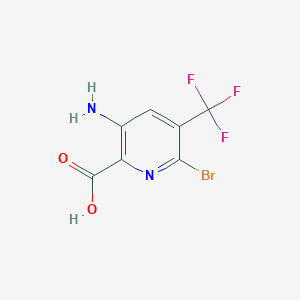

3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid

Descripción general

Descripción

“3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid” is a chemical compound with the CAS Number: 1334546-32-5 . It has a molecular weight of 285.02 and its IUPAC name is 3-amino-6-bromo-5-(trifluoromethyl)picolinic acid . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for “3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid” is 1S/C7H4BrF3N2O2/c8-5-2(7(9,10)11)1-3(12)4(13-5)6(14)15/h1H,12H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid” is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Agrochemical Applications

Trifluoromethylpyridines, including “3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid”, are widely used in the agrochemical industry. They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Active Ingredients

Trifluoromethylpyridines are used as a key structural motif in the synthesis of active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .

Development of Fluorinated Organic Chemicals

The development of fluorinated organic chemicals, including trifluoromethylpyridines, is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

FDA-Approved Drugs

Trifluoromethyl group-containing drugs have been approved by the FDA for the last 20 years . This includes drugs that contain the trifluoromethyl group as one of the pharmacophores .

Synthesis of Trifluoromethyl-Containing Building Blocks

Trifluoromethyl-containing building blocks, such as “3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid”, can be synthesized through cyclocondensation reactions .

Safety and Hazards

Mecanismo De Acción

Biochemical Pathways

Picolinic acid, a related compound, is known to be a catabolite of the amino acid tryptophan through the kynurenine pathway . It’s possible that 3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid may interact with similar pathways, but further investigation is required to confirm this.

Propiedades

IUPAC Name |

3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O2/c8-5-2(7(9,10)11)1-3(12)4(13-5)6(14)15/h1H,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFXTRXMLUVQKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1N)C(=O)O)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-ethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2538865.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2538868.png)

![Tert-butyl 3-[(diethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538869.png)

![N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide](/img/structure/B2538872.png)

![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine](/img/structure/B2538882.png)

![N-(5-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2538885.png)

![N-cyclohexyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2538887.png)